Nitrogen mustard N-oxide
Description
Historical Evolution of Nitrogen Mustard Compounds in Chemical Biology
The story of nitrogen mustards begins not in medicine, but in chemical warfare research during the first half of the 20th century. environics.finih.gov Initially synthesized in the 1930s as more systemically toxic analogues of sulfur mustard, their biological effects soon pointed towards therapeutic potential. environics.finih.gov A pivotal observation was that exposure to these agents caused a significant decrease in lymphocytes. wikipedia.org This finding, coupled with research conducted at Yale University by Alfred Gilman and Louis Goodman, led to the first classified human clinical trials of nitrogen mustards for lymphoma treatment in December 1942. nih.govwikipedia.org
The infamous air raid on Bari, Italy, in December 1943, which resulted in the release of mustard gas, provided further grim but crucial clinical data on the lymphoablative effects of these compounds, reinforcing their potential against lymphoid malignancies. wikipedia.org After World War II, this research became public, and mechlorethamine (B1211372) (HN2) emerged as the first chemotherapy drug of its kind. wikipedia.orgbiointerfaceresearch.com
Over the decades, the fundamental bis(2-chloroethyl)amino structure of nitrogen mustards became a scaffold for developing a range of anticancer agents, including cyclophosphamide, chlorambucil (B1668637), and melphalan. wikipedia.orgtaylorandfrancis.com The primary mechanism of these compounds involves the formation of a highly reactive aziridinium (B1262131) ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) bases, leading to DNA cross-linking and cell death. wikipedia.orgnih.gov However, the high reactivity and lack of selectivity of these early mustards resulted in significant toxicity to healthy, rapidly dividing cells, prompting the search for safer, more targeted derivatives. taylorandfrancis.comnih.gov
Conceptual Foundation of Nitrogen Mustard N-Oxides within Prodrug Strategies
The development of nitrogen mustard N-oxides is a direct response to the challenge of non-selective toxicity. The core concept is based on a prodrug strategy, where a less reactive precursor molecule is administered and then converted into its active, cytotoxic form under specific conditions found in target tissues. nih.govmdpi.com
The key innovation is the addition of an oxygen atom to the tertiary amine nitrogen of the mustard, forming an N-oxide. This structural modification significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the N-oxide group reduces the basicity of the nitrogen atom, thereby decreasing the molecule's chemical reactivity. modernscientificpress.com This diminished reactivity means the N-oxide is less likely to alkylate DNA or react with other nucleophiles indiscriminately throughout the body. acs.org
The genius of this strategy lies in its activation mechanism. The N-oxide is designed to be stable in normal, oxygen-rich tissues. However, in the hypoxic environment characteristic of many solid tumors, the N-oxide can be enzymatically reduced back to the parent tertiary amine. biointerfaceresearch.comnih.govnih.gov This bioreduction "switches on" the cytotoxicity of the nitrogen mustard, liberating the highly reactive alkylating agent preferentially within the tumor. acs.org This approach is part of a broader class of hypoxia-activated prodrugs (HAPs), which also includes nitroaromatics and quinones. biointerfaceresearch.comresearchgate.net
The synthesis of the N-oxide derivative was first reported in 1946 by Stahmann, with further research by Ishidate recognizing the potential for reduced toxicity. modernscientificpress.com This is typically achieved by the direct oxidation of the parent nitrogen mustard using an oxidizing agent like hydrogen peroxide. The removal of the oxide to increase the mustard's reactivity is a key feature; for instance, in tirapazamine (B611382) analogues, removing an oxide from a di-N-oxide to a mono-N-oxide significantly boosts the mustard unit's reactivity. acs.org
This bioreductive approach offers a promising path to improving the therapeutic index of nitrogen mustard-based therapies, concentrating their powerful cytotoxic effects on cancerous tissues while sparing healthy ones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2NO/c1-8(9,4-2-6)5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLXUQUGROGEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCCl)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
| Record name | Nitrogen mustard N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7020976 | |
| Record name | Nitrogen mustard N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-85-2 | |
| Record name | Mechlorethamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrogen mustard N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen mustard N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECHLORETHAMINE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q86QAR1PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Nitrogen Mustard N Oxide Analogues
Synthetic Routes to Nitrogen Mustard N-Oxide Base Structures
The fundamental approach to synthesizing nitrogen mustard N-oxides involves the direct oxidation of the corresponding nitrogen mustard precursor. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide. The addition of an oxygen atom to the nitrogen center alters the molecule's electronic properties, which in turn affects its reactivity and stability. The N-oxide group serves as a protective entity, which can be selectively removed to unleash the mustard's cytotoxic activity.
Another synthetic strategy involves the construction of fused nitrogen-rich aromatic N-oxide frameworks. While more challenging, this method aims to create more stable and dense structures. The formation of the N-oxide is often confirmed using analytical techniques like ¹H-NMR and ¹³C-NMR spectroscopy, which can identify characteristic chemical shifts indicative of the N-oxide group.
Derivatization Strategies for Enhancing Biological Specificity
To improve the therapeutic index of nitrogen mustard N-oxides, various derivatization strategies have been developed. These modifications aim to target the drug to cancer cells, minimizing off-target toxicity.
Macrocyclic Nitrogen Mustard Prodrug Design
A promising strategy involves the design of macrocyclic nitrogen mustard prodrugs. These compounds are often complexed with metal ions, such as copper(II), to create redox-active prodrugs. nih.govgla.ac.uk The principle behind this approach is that the hypoxic (low oxygen) environment often found in solid tumors provides a reductase-rich setting for the activation of the prodrug. nih.govnih.gov In this environment, the metal complex is reduced, leading to the release of the active nitrogen mustard cytotoxin. nih.govgla.ac.uk For instance, a Cu(II) complex of a cyclen-based nitrogen mustard has demonstrated significant hypoxia-selective cytotoxicity. nih.gov The stability and reversible redox behavior of the metal complex are crucial for its effectiveness as a hypoxia-selective agent. nih.gov
| Macrocycle | Metal Ion | Key Feature | Reference |
|---|---|---|---|
| Cyclen (1,4,7,10-tetraazacyclododecane) | Cu(II) | Showed 24-fold selectivity as a hypoxia-selective bioreductive prodrug. nih.gov | nih.gov |
| Tacn (1,4,7-triazacyclononane) | Cu(II) | Assessed for hypoxia-selective cytotoxicity. nih.gov | nih.gov |
| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Cu(II) | Showed irreversible redox behavior and low aqueous stability. nih.gov | nih.gov |
Heterocyclic Scaffold Functionalization for N-Oxide Integration
The incorporation of nitrogen mustard N-oxides into various heterocyclic scaffolds is another key strategy. nih.govnih.gov Heterocyclic compounds are ubiquitous in medicinal chemistry and can serve as carriers for the cytotoxic moiety. nih.gov For example, tirapazamine (B611382), a heterocyclic di-N-oxide, has been a lead compound for designing hypoxia-activated drugs. acs.org Analogues of tirapazamine bearing nitrogen mustard units have been synthesized with the goal of having the deoxygenation of the N-oxide in hypoxic conditions trigger the activation of the alkylating agent. acs.org The electronic changes resulting from the metabolic deoxygenation can significantly increase the reactivity of the mustard unit. acs.org
Conjugation with Biological Carriers
To enhance tumor targeting, nitrogen mustard N-oxides can be conjugated to various biological carriers. These carriers can exploit specific features of cancer cells, such as overexpressed receptors or enzymes.
Steroids: Steroids have been used as carriers to deliver nitrogen mustards to specific tissues via receptor-mediated uptake. mdpi.com This approach can improve the lipophilicity and cellular uptake of the drug. mdpi.com
Peptides: Peptide-drug conjugates can target specific peptidases that are overexpressed in cancer cells. For instance, the peptide-drug conjugate melflufen is designed to be rapidly diffused into neoplastic cells and then cleaved by peptidases to release the active mustard. biointerfaceresearch.com
Polymers: Embedding nitrogen mustards into redox-responsive polymeric vectors is a modern approach to overcome issues of non-specificity and low water solubility. acs.orgresearchgate.net These polymer-based systems can be designed to disassemble and release the drug in the reducing environment of cancer cells. acs.org
N-Phosphorylated Nitrogen Mustard Derivatives
The synthesis of N-phosphorylated derivatives represents one of the earliest strategies to create latent forms of nitrogen mustards. acs.orgmodernscientificpress.com The electron-withdrawing phosphoryl group decreases the basicity of the mustard nitrogen, reducing its reactivity and creating a less toxic precursor. modernscientificpress.com These compounds are designed to be hydrolyzed by phosphamidases, which are often more abundant in tumor cells, thereby localizing the release of the cytotoxic mustard. acs.org A prominent example of this class is cyclophosphamide, a widely used chemotherapeutic agent. modernscientificpress.com The synthesis of these derivatives often involves the reaction of bis(2-chloroethyl)amine (B1207034) with phosphorus oxychloride, followed by reaction with alcohols or amines. modernscientificpress.com
| Compound Class | Synthetic Precursors | Activation Mechanism | Reference |
|---|---|---|---|
| Phosphoro-triamides | Bis(2-chloroethyl)amine, Phosphorus oxychloride, Amines | Enzymatic hydrolysis by phosphamidases. acs.org | acs.org |
| Diamidic esters | Bis(2-chloroethyl)amine, Phosphorus oxychloride, Alcohols, Amines | Enzymatic hydrolysis. acs.org | acs.org |
| Cyclophosphamide | Bis(2-chloroethyl)amine, Phosphorus oxychloride, Propanolamine | Enzymatic activation. modernscientificpress.com | modernscientificpress.com |
Redox-Active Chemical Delivery Systems for Nitrogen Mustard N-Oxides
Redox-active chemical delivery systems are designed to exploit the differences in the redox environment between normal and cancerous tissues. nih.gov Hypoxia, a common feature of solid tumors, leads to an upregulation of reductive enzymes. nih.govnih.gov This provides a trigger for the selective activation of prodrugs.
Nitrogen mustard N-oxides are a class of bioreductive prodrugs that can be activated in this manner. nih.gov The N-oxide functionality can be reduced to the corresponding amine, which can trigger the release of the active alkylating agent. nih.gov Tirapazamine and its analogues are prime examples of this approach, where the reduction of the N-oxide leads to the generation of a reactive radical species that can cause DNA damage. acs.orgnih.gov
Another strategy involves the use of metal complexes, as discussed in the macrocyclic prodrug section. Cobalt(III) complexes of nitrogen mustards have also been investigated as hypoxia-selective delivery systems. nih.govnih.gov The Co(III) complex is relatively inert, but upon reduction to the more labile Co(II) in hypoxic conditions, the active nitrogen mustard is released. nih.gov
Mechanistic Elucidation of Nitrogen Mustard N Oxide Activation and Action
Prodrug Activation Pathways of Nitrogen Mustard N-Oxides
The activation of nitrogen mustard N-oxides into their cytotoxic form is a critical step in their mechanism of action. This process primarily involves the reduction of the N-oxide group, which can occur through enzymatic bioreduction, particularly under hypoxic conditions.
Enzymatic Bioreduction Mechanisms
The transformation of nitrogen mustard N-oxides into their active, DNA-alkylating form is facilitated by intracellular enzymes. This bioreduction process is a key element of their design as prodrugs. Under normal oxygen conditions (normoxia), the reduced radical anion intermediate can be re-oxidized back to the parent N-oxide by molecular oxygen. biointerfaceresearch.com However, in the low-oxygen environment characteristic of many solid tumors, this back-oxidation is suppressed, allowing for the further reduction and subsequent activation of the cytotoxic agent. biointerfaceresearch.com
Enzymes such as cytochrome P450 reductases are implicated in the one-electron reduction of these compounds. nih.gov The process can lead to the formation of the active nitrogen mustard, which can then exert its cytotoxic effects. biointerfaceresearch.com The general mechanism for the activation of such hypoxia-activated prodrugs involves either a one-electron reduction that is sensitive to oxygen levels or a two-electron reduction that is oxygen-independent, carried out by reductases like NADPH:cytochrome P450 reductase. biointerfaceresearch.com
Hypoxia-Selective Deoxygenation Kinetics
The selective activation of nitrogen mustard N-oxides in hypoxic environments is a key feature of their potential as targeted cancer therapies. The kinetics of deoxygenation are significantly influenced by the low oxygen tension found in tumor tissues. In well-oxygenated, normal tissues, the one-electron reduced intermediate of the N-oxide can be rapidly oxidized back to its inactive prodrug form by molecular oxygen. biointerfaceresearch.com Conversely, in hypoxic cells, the lower oxygen concentration slows down this re-oxidation, allowing for the accumulation of the reduced, active form of the drug. nih.govbiointerfaceresearch.com
This differential activation is the basis for the hypoxia selectivity of these compounds. The rate of this activation can be influenced by the specific enzymatic profile of the cells, with one-electron reductases such as NADPH:cytochrome P450 reductase, cytochrome b5 reductase, xanthine (B1682287) oxidase, and aldehyde oxidase playing a role in the selective conversion of the prodrug to its active metabolites under hypoxic conditions. nih.gov
Influence of Electronic Properties on Activation
The electronic properties of the nitrogen mustard N-oxide molecule are critical determinants of its activation. The N-oxide group is electron-withdrawing, which deactivates the nitrogen mustard moiety, making it less reactive. nih.gov The activation process, which involves the reduction of the N-oxide, leads to a significant shift in these electronic properties.
For instance, in aromatic nitrogen mustards, the presence of electron-withdrawing groups on the aromatic ring suppresses the formation of the reactive aziridinium (B1262131) ion. nih.gov Conversely, electron-donating groups favor its formation. nih.gov The enzymatic reduction of a nitroaryl group (an electron-withdrawing substituent) to a hydroxylamino or amino group (electron-donating substituents) under hypoxic conditions can act as an "electronic switch." nih.gov This switch transforms a deactivated nitrogen mustard into an activated one selectively within the tumor environment. nih.gov
Studies with tirapazamine (B611382) analogues, which are heterocyclic di-N-oxides, have demonstrated that the removal of an oxide group leads to a substantial increase in the reactivity of the mustard unit. acs.orgnih.gov This increased reactivity is quantified by measuring hydrolysis rates and DNA-alkylation yields. acs.orgnih.gov Hammett sigma values have been used to quantitatively assess the electronic changes that occur upon metabolic deoxygenation, confirming that the 1,2,4-benzotiazine 1,4-dioxide unit can serve as a platform for the selective release of bioactive agents in hypoxic cells. nih.gov
Molecular Interactions of Activated this compound Metabolites
Once activated through the reduction of the N-oxide, the resulting nitrogen mustard metabolite interacts with cellular macromolecules, primarily DNA, leading to cytotoxicity.
DNA Alkylation Processes
The active form of nitrogen mustard is a potent DNA alkylating agent. It covalently binds to nucleophilic sites on the DNA molecule, with the N7 position of guanine (B1146940) residues being the most frequent target. nih.govresearchgate.net This alkylation can also occur at other sites, including the N1 and N3 positions of adenine (B156593) and the N3 position of cytosine. nih.gov The initial reaction forms a monoadduct. Subsequently, the second chloroethyl group can react with another base, leading to the formation of DNA inter-strand or intra-strand cross-links. researchgate.netnih.gov These cross-links are particularly damaging as they prevent DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). wikipedia.org
The formation of these DNA adducts disrupts the normal functioning of the cell. For example, alkylation at the N7 position of guanine can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication. mdpi.com It can also destabilize the imidazole (B134444) ring of guanine, leading to its opening and the formation of a formamidopyrimidine (Fapy-Gua) adduct, or depurination, where the entire guanine base is lost from the DNA strand. nih.govmdpi.com
Aziridinium Ion Intermediate Formation
The highly reactive species responsible for DNA alkylation is the aziridinium ion. wikipedia.org This three-membered ring cation is formed through an intramolecular cyclization reaction where the nitrogen atom displaces a chloride ion from one of the chloroethyl side chains. biointerfaceresearch.comresearchgate.net This is a first-order SN1 reaction. biointerfaceresearch.com The formation of the aziridinium ion is the rate-determining step in the hydrolysis of aromatic nitrogen mustards. nih.govacs.org
The aziridinium ion is a potent electrophile due to the positive charge on the nitrogen and the strain of the three-membered ring. mdpi.com It reacts readily with nucleophiles, such as the N7 atom of guanine in DNA. researchgate.netwikipedia.org After the first alkylation event, the second chloroethyl arm can undergo the same process, forming another aziridinium ion and leading to the formation of a cross-link. nih.gov Computational studies have shown that the formation of the aziridinium ion is a key step in the activation of nitrogen mustards. nih.gov
Preferential Guanine N7-Alkylation
The primary mechanism through which nitrogen mustards, including the N-oxide variant, exert their effects is through the alkylation of DNA. The process begins with an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium ion intermediate. wikipedia.orgbiointerfaceresearch.com This electrophilic cation is then susceptible to attack by nucleophilic sites on the DNA molecule.
The most predominant target for this alkylation is the N7 position of guanine residues. researchgate.netacs.orgmdpi.com This preference is attributed to the high nucleophilicity of the N7 atom of guanine compared to other potential sites on DNA bases. researchgate.net While other sites such as the N3 of adenine, N1 of adenine, and N3 of cytosine can also be alkylated, the N7-guanine adduct is the most common lesion. biointerfaceresearch.comacs.org The alkylation at the N7 position of guanine introduces a positive charge on the imidazole ring, which can lead to further DNA damage, including depurination and strand cleavage. mdpi.com
Studies on various nitrogen mustards have revealed sequence selectivity in guanine alkylation. For instance, some mustards show a preference for runs of contiguous guanines, while others may target guanines within specific sequences like 5'-PyGC-3' or 5'-GT-3'. nih.govnih.gov This sequence preference appears to be preserved in cellular environments, suggesting that the intrinsic chemical reactivity of the mustard derivative plays a significant role in determining its binding sites on DNA. nih.gov The N-oxide modification on the nitrogen mustard molecule alters the compound's electronic properties and reactivity, which can influence the efficiency and potentially the sequence-selectivity of guanine alkylation. Research on tirapazamine analogues bearing nitrogen mustard units showed that the mono-N-oxide form had a striking preference for reacting at guanine residues located in 5′-GT sequences. acs.org
Formation of Interstrand Cross-Links
As bifunctional alkylating agents, nitrogen mustards possess two reactive chloroethyl groups, enabling them to form cross-links within the DNA structure. After the initial alkylation of one guanine base (mono-alkylation), the second chloroethyl arm can undergo a similar activation to form another aziridinium ion. This second reactive species can then alkylate a guanine on the opposite DNA strand, resulting in an interstrand cross-link (ICL). wikipedia.orgmdpi.com
These ICLs are highly cytotoxic lesions as they covalently link the two strands of the DNA double helix, physically preventing their separation. This blockage obstructs critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. biointerfaceresearch.commdpi.comontosight.ai Although ICLs represent a small fraction of the total DNA adducts formed (estimated at 1-10%), they are considered the most critical lesion for the biological activity of nitrogen mustards. biointerfaceresearch.com The formation of ICLs was initially proposed in the early 1960s to occur between the N7 atoms of guanine residues, often in a 5'-d(GC) sequence. wikipedia.org
Formation of Mono-Alkylation Adducts
The initial reaction of an activated nitrogen mustard with DNA results in the formation of a mono-alkylation adduct. In this process, one of the two chloroethyl arms attaches to a DNA base, most commonly the N7 position of guanine. nih.govnih.gov The resulting structure is a mono-adduct where the drug is covalently bound to a single nucleotide. nih.gov
Following the formation of this initial mono-adduct, the second chloroethyl group may not necessarily react with another DNA base. Instead, it can undergo hydrolysis, reacting with water to form a hydroxyl group. nih.gov This results in a stable, non-cross-linking mono-adduct. nih.govnih.gov While less cytotoxic than ICLs, these mono-adducts are the predominant lesions formed by nitrogen mustards. nih.gov They are not benign; these bulky lesions can still distort the DNA helix and interfere with DNA metabolism. If not repaired, they can be bypassed by translesion synthesis DNA polymerases, a process that can be error-prone and lead to mutations. nih.gov Therefore, mono-alkylation adducts are believed to contribute significantly to the mutagenic properties of nitrogen mustards. nih.govoup.com
Formamidopyrimidine Adduct Formation
A significant secondary reaction following the initial N7-guanine alkylation is the formation of a formamidopyrimidine (Fapy) adduct. The alkylation at N7-dG creates a positive charge, destabilizing the imidazole ring of the guanine base. nih.govnih.gov This destabilization facilitates a chemical rearrangement where the imidazole ring opens up, yielding an N⁵-substituted formamidopyrimidine adduct (Fapy-dG). nih.govnih.govresearchgate.net In this lesion, the alkylating agent remains attached to the DNA, but the guanine base is structurally altered. nih.gov
The formation of Fapy-dG adducts has been observed for various nitrogen mustards, including nor-nitrogen mustard, mechlorethamine (B1211372), and chlorambucil (B1668637). nih.gov These lesions are chemically stable and can persist in DNA, contributing to the genotoxicity of the parent compound. nih.govresearchgate.net Fapy-dG adducts are recognized by DNA repair enzymes, such as formamidopyrimidine glycosylase (FPG). nih.govacs.org Research has also identified cross-linked Fapy adducts, where one or both guanines in a cross-link have undergone ring-opening. nih.gov The mutagenic potential of the NM-Fapy-dG adduct has been demonstrated, with studies showing it can induce G → T transversions. nih.gov
Table 1: DNA Adducts Formed by bis-(2-chloroethyl)ethylamine in MDA-MB-231 Mammary Tumor Cells
| Adduct Type | Adducts per 10⁷ Bases |
|---|---|
| NM-G (Mono-adduct) | 970 |
| G-NM-G (Cross-link) | 240 |
| NM-FapyG (Fapy Mono-adduct) | 180 |
| FapyG-NM-G (Fapy Cross-link) | 6.0 |
Data sourced from a study measuring adduct formation after 24h exposure to 100 μM of the nitrogen mustard. nih.gov
Protein Alkylation and Functional Modulation
While DNA is the primary target, the reactive aziridinium ion generated from nitrogen mustards can also alkylate other cellular macromolecules, including proteins. nih.govnih.gov This can lead to the formation of DNA-protein cross-links or the direct modification of proteins, thereby altering their structure and function. nih.gov
Cysteine Residue Modification
The nucleophilic thiol group of cysteine residues in proteins is a prime target for alkylation by nitrogen mustards. nih.govnih.gov The modification of these residues can have significant functional consequences, particularly for enzymes or regulatory proteins where cysteines are part of a catalytic or binding site. For example, nitrogen mustard (HN2) has been shown to alkylate and cross-link catalytic cysteine and selenocysteine (B57510) residues in thioredoxin and thioredoxin reductase, leading to the inhibition of this critical antioxidant system. nih.gov This inhibition can disrupt cellular redox balance and contribute to oxidative stress. nih.gov The modification of cysteine residues within key proteins represents a significant aspect of the broader cellular impact of nitrogen mustard exposure.
Alkylation of Key Regulatory Proteins
Nitrogen mustards can directly modify key regulatory proteins, thereby modulating their function and impacting cellular signaling pathways. A critical example is the tumor suppressor protein p53. Research has demonstrated that nitrogen mustard (HN2) directly alkylates p53 in human keratinocytes. nih.gov Mass spectrometry analysis revealed that HN2 forms both monoadducts and cross-links on p53, modifying several residues, including multiple cysteines (C124, C135, C141, C176, C182, C275, C277) and other amino acids like histidine and lysine. nih.gov
This modification can result in the formation of intermolecular p53 complexes, cross-linked via cysteine residues between two p53 molecules. nih.gov Since p53 is a central regulator of the cell cycle and apoptosis, its alkylation and subsequent functional alteration likely play a crucial role in the cellular response to nitrogen mustard-induced damage, influencing decisions about DNA repair, cell cycle arrest, and survival. nih.gov
Table 2: Identified Alkylation Sites on p53 by Nitrogen Mustard (HN2)
| Amino Acid Residue | Position | Type of Modification |
|---|---|---|
| Cysteine | 124 | Monoadduct/Cross-link |
| Cysteine | 135 | Monoadduct/Cross-link |
| Cysteine | 141 | Monoadduct/Cross-link |
| Cysteine | 176 | Monoadduct/Cross-link |
| Cysteine | 182 | Monoadduct/Cross-link |
| Cysteine | 275 | Monoadduct/Cross-link |
| Cysteine | 277 | Monoadduct/Cross-link |
| Histidine | 115 | Monoadduct |
| Histidine | 178 | Monoadduct |
| Lysine | 132 | Monoadduct |
| Lysine | 139 | Monoadduct |
Data sourced from LC-MS/MS analysis of p53 from human keratinocytes treated with HN2. nih.gov
Reactive Oxygen and Nitrogen Species Generation
The interaction of this compound with cellular components instigates a cascade of events leading to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This production is a significant contributor to the compound's cytotoxic effects.
Oxidative Stress Induction
This compound and its derivatives are known to induce oxidative stress within cells. nih.govatsjournals.org This is characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com Exposure to nitrogen mustards leads to the rapid appearance of markers of oxidative damage, such as 4-hydroxynonenal (B163490) (4-HNE)-modified proteins and an increase in 8-oxo-2'-deoxyguanosine modified DNA in the epidermis. nih.gov This indicates that nitrogen mustards cause early oxidative injury. nih.gov
The mechanisms underlying this oxidative stress are multifactorial. nih.gov One key factor is the depletion of cellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov The reaction of nitrogen mustards with cellular macromolecules can lead to the accumulation of ROS, which in turn causes lipid peroxidation, protein oxidation, and oxidative DNA damage. nih.gov Studies have shown that nitrogen mustard exposure increases lipid peroxidation and the formation of protein adducts, confirming the induction of oxidative stress. nih.gov This oxidative environment is considered a more immediate event than the formation of DNA adducts. mdpi.com
The generation of ROS by nitrogen mustards has been linked to mitochondrial dysfunction. mdpi.comnih.gov Damaged mitochondria are a primary source of increased ROS levels. nih.gov Specifically, an increase in the production of superoxide (B77818) anions from the mitochondria has been observed following exposure to mustards. mdpi.com Some nitrogen mustard prodrugs are even designed to be activated by the high levels of ROS present in some tumor cells. mdpi.com
Nitrosative Stress Pathways
In addition to oxidative stress, this compound can induce nitrosative stress, which involves the overproduction of reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻). mdpi.comnih.gov Nitric oxide itself can be toxic, but it can also react with superoxide to form the highly reactive and damaging peroxynitrite. nih.govcambridge.org
Studies have demonstrated that nitrogen mustard exposure leads to the activation of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of NO. nih.goviaea.org This increased iNOS activity and subsequent NO production contribute to nitrosative stress. nih.govresearchgate.net The generated NO can then combine with superoxide anions to form peroxynitrite, a potent oxidizing and nitrating agent that can damage a wide range of biomolecules, including lipids, proteins, and DNA. mdpi.com
The role of peroxynitrite in nitrogen mustard-induced toxicity is significant, as it is a powerful driver of cellular damage. mdpi.comnih.gov Evidence suggests that peroxynitrite plays an important part in the pathogenesis of nitrogen mustard toxicity, contributing to lipid peroxidation and tissue damage. nih.govgulhanemedj.org The inhibition of iNOS has been shown to attenuate acute lung injury induced by nitrogen mustard, highlighting the critical role of the nitric oxide pathway in its toxicity. spandidos-publications.com
Mitochondrial Oxidative Phosphorylation Disruption
Mitochondria are key targets of this compound-induced toxicity. mdpi.com Exposure to nitrogen mustards can lead to mitochondrial dysfunction, including the disruption of mitochondrial oxidative phosphorylation (OXPHOS). mdpi.comresearchgate.net This disruption is closely linked to the induction of oxidative stress. nih.gov
The accumulation of ROS induced by nitrogen mustards can damage mitochondrial components and inhibit the complexes of the electron transport chain, which is essential for OXPHOS. mdpi.com This can lead to a decrease in mitochondrial ATP generation. nih.gov Furthermore, reactive nitrogen species like nitric oxide can modify ATP synthase through S-nitrosylation, potentially impacting its function. nih.gov
Studies have shown that exposure to nitrogen mustard derivatives is associated with mitochondrial dysfunction and destruction, decreased mitochondrial protein content, and increased oxidative stress. nih.gov In oocytes, escalating doses of nitrogen mustard led to increased mitochondrial superoxide, indicating mitochondrial damage or dysfunction. nih.govnih.gov This damage can also manifest as changes in mitochondrial morphology, such as smaller volume and more electron-dense structures. nih.gov The uncoupling of oxidative phosphorylation is another consequence of nitrogen mustard exposure, which can lead to a decrease in the emission of reactive oxygen species. oncotarget.com
Cellular Responses to this compound-Induced Macromolecular Damage
Cells possess intricate signaling networks to sense and respond to damage to their macromolecules, particularly DNA. Exposure to this compound, a potent DNA alkylating agent, triggers these cellular response pathways, leading to cell cycle arrest and the activation of DNA repair mechanisms.
DNA Damage Response Pathway Activation
This compound, like other nitrogen mustards, causes DNA damage primarily through the formation of adducts and interstrand cross-links (ICLs) with DNA bases, particularly the N7 position of guanine. wikipedia.orgmdpi.com This damage activates a complex signaling cascade known as the DNA Damage Response (DDR). mdpi.com
The DDR is initiated by sensor proteins that recognize DNA lesions. mdpi.com In the case of nitrogen mustard-induced damage, which includes double-strand breaks (DSBs), key sensor proteins such as the tumor suppressor p53 and the histone variant H2A.X are activated through phosphorylation. nih.govscispace.comnih.gov The phosphorylation of H2A.X to form γH2A.X is a well-established marker for DNA DSBs. nih.gov
Once activated, these sensors transduce the signal to downstream effector proteins, including checkpoint kinases. mdpi.com Studies have shown that exposure to nitrogen mustards leads to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are central to the DDR. researchgate.net These kinases, in turn, phosphorylate a host of substrate proteins that orchestrate the cellular response to DNA damage. mdpi.com This includes the activation of DNA repair pathways, such as homologous recombination repair (HRR) and non-homologous end joining (NHEJ), which are crucial for repairing DSBs. nih.gov Research indicates that HRR is a key pathway in the repair of DNA damage induced by nitrogen mustards. nih.gov
Cell Cycle Checkpoint Engagement
A critical outcome of DDR activation is the engagement of cell cycle checkpoints. These checkpoints are surveillance mechanisms that halt the progression of the cell cycle, providing time for DNA repair to occur before the damaged DNA is replicated or segregated to daughter cells. mdpi.com
Exposure to nitrogen mustard has been shown to induce cell cycle arrest at various phases. nih.govresearchgate.net Specifically, studies have reported an S-phase arrest and a G2/M phase arrest in response to nitrogen mustard-induced DNA damage. nih.govresearchgate.net The activation of checkpoint kinases, such as Chk1, which is a major substrate of ATR, is instrumental in enforcing these checkpoints. mdpi.com The engagement of these checkpoints is a crucial cellular defense mechanism to maintain genomic integrity in the face of genotoxic stress induced by agents like this compound. mdpi.com If the DNA damage is too extensive to be repaired, the cell may be directed towards apoptosis or programmed cell death. mdpi.commdpi.com
Cellular Apoptosis Induction Mechanisms
The cytotoxic effects of this compound and related nitrogen mustards are intrinsically linked to their ability to induce programmed cell death, or apoptosis. This process is a highly regulated cellular cascade that, once initiated by irreparable DNA damage, culminates in the systematic dismantling of the cell. The induction of apoptosis by nitrogen mustards involves a complex interplay of sensor, mediator, and effector proteins, primarily revolving around the p53 signaling pathway and the intrinsic mitochondrial pathway.
Following cellular uptake, this compound acts as an alkylating agent, forming highly reactive aziridinium ions that covalently bind to DNA, particularly at the N7 position of guanine. wikipedia.org This alkylation leads to the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs). wikipedia.orgacs.org These ICLs create a physical barrier to DNA replication and transcription, triggering a robust DNA damage response (DDR). nih.gov If this damage is too extensive to be repaired, the cell is directed towards apoptosis. wikipedia.orgnih.gov
A central mediator in this process is the tumor suppressor protein p53, which functions as a critical checkpoint for genomic integrity. wikipedia.orgnih.govmdpi.com In response to the DNA damage inflicted by nitrogen mustards, p53 is stabilized and activated, often through phosphorylation at key residues like Serine-15. nih.govnih.govnih.gov Activated p53 then transcriptionally upregulates a suite of pro-apoptotic genes. nih.gov Studies have demonstrated that the absence or deficiency of p53 can delay the onset of nitrogen mustard-induced apoptosis, highlighting its crucial role in initiating the cell death program. nih.gov The activation of p53 is a pivotal event that connects DNA damage to the core apoptotic machinery. mdpi.comnih.gov
The release of cytochrome c is a critical step that leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. frontiersin.orgnih.gov In the cytoplasm, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase, caspase-9. frontiersin.org Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7. acs.orgnih.govresearchgate.net These effector caspases are responsible for the systematic breakdown of cellular structures, cleaving critical substrates such as poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death. nih.govresearchgate.netresearchgate.net
While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic, or death receptor, pathway. This pathway can be initiated by external ligands binding to death receptors on the cell surface, leading to the activation of caspase-8. researchgate.netmums.ac.ir Furthermore, nitrogen mustards have been shown to generate reactive oxygen species (ROS), which can contribute to mitochondrial damage and further amplify the apoptotic signal. nih.gov
Interactive Data Tables
Table 1: Key Proteins in Nitrogen Mustard-Induced Apoptosis
| Protein/Family | Role in Apoptosis | Effect of Nitrogen Mustard Exposure | References |
| p53 | Transcription factor, tumor suppressor | Stabilized and activated via phosphorylation; upregulates pro-apoptotic genes. | nih.govmdpi.comnih.govnih.gov |
| Bcl-2 Family | Regulators of mitochondrial pathway | Modulates balance between pro- and anti-apoptotic members; can be upregulated as a resistance mechanism. | frontiersin.orgnih.govnih.gov |
| Caspase-3/7 | Executioner caspases | Activated (cleaved) following initiator caspase activation. | acs.orgnih.govresearchgate.net |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Activated by cytochrome c release from mitochondria. | frontiersin.orgnih.gov |
| PARP | DNA repair enzyme | Cleaved by executioner caspases, a hallmark of apoptosis. | nih.govresearchgate.netresearchgate.net |
Table 2: Cellular Events in Nitrogen Mustard-Induced Apoptosis
| Cellular Event | Description | Observation with Nitrogen Mustard | References |
| DNA Damage | Formation of DNA adducts and interstrand cross-links (ICLs). | Primary trigger for the apoptotic cascade. | wikipedia.orgacs.orgnih.gov |
| Mitochondrial Membrane Depolarization | Loss of potential across the inner mitochondrial membrane. | Occurs as a result of pro-apoptotic Bcl-2 family protein activity, leading to cytochrome c release. | nih.govresearchgate.netrsc.org |
| Cytochrome c Release | Translocation of cytochrome c from mitochondria to cytosol. | Key event linking mitochondrial damage to caspase activation. | frontiersin.orgnih.gov |
| DNA Fragmentation | Cleavage of genomic DNA into oligonucleosomal fragments. | A final stage of apoptosis executed by caspases. | nih.govresearchgate.net |
Advanced Pharmacological Investigations of Nitrogen Mustard N Oxide in Preclinical Models
Preclinical Assessment of Biological Activity of Nitrogen Mustard N-Oxides and Analogues
Nitrogen mustard N-oxides are a class of alkylating agents that have been a subject of significant preclinical research due to their cytotoxic properties. The core biological activity of these compounds stems from their ability to alkylate DNA, a mechanism they share with their parent nitrogen mustards. wikipedia.org The process involves the formation of highly reactive aziridinium (B1262131) ions through intramolecular cyclization, which then form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). wikipedia.org This alkylation can lead to the formation of DNA interstrand cross-links (ICLs), which are critical lesions that disrupt DNA replication and transcription, ultimately triggering programmed cell death or apoptosis. wikipedia.orgontosight.airesearchgate.net
A key feature of nitrogen mustard N-oxides is their role as bioreductive prodrugs. biointerfaceresearch.comacs.org The N-oxide functional group renders the molecule less reactive and more stable compared to the parent amine. This modification can decrease non-specific toxicity. The N-oxide can be reduced in vivo to the corresponding highly cytotoxic tertiary amine, the active nitrogen mustard. acs.org This activation is often enhanced in the hypoxic (low oxygen) environments characteristic of solid tumors, making these compounds potential hypoxia-activated prodrugs (HAPs). researchgate.netbiointerfaceresearch.com The enzymatic reduction is a critical step for their cytotoxic effect.
Preclinical studies have compared the activity of N-oxide derivatives to their parent compounds. For instance, early research demonstrated that nitrogen mustard N-oxide had an inhibitory potency against Yoshida sarcoma equal to that of the parent nitrogen mustard but with significantly lower toxicity. Analogues, such as dinitrobenzamide mustards, have also been developed as bioreductive drugs where the nitrogen mustard moiety is activated by nitroreduction. nih.gov Other modifications include creating hybrids with molecules like chromones or sesquiterpenes to potentially improve selectivity and activity against specific cancer types, such as breast cancer. sci-hub.senih.gov
Cellular Pharmacology Studies
The primary metabolic pathway for the activation of this compound is the reduction of the N-oxide group to form the active tertiary amine (the corresponding nitrogen mustard). acs.org This reductive activation is often mediated by enzymes like cytochrome P450 reductase and is more efficient under anaerobic or hypoxic conditions, as oxygen can inhibit the reduction process. This selective activation in low-oxygen environments is a key principle behind its use as a hypoxia-activated prodrug. biointerfaceresearch.com
In addition to reductive activation, other metabolic transformations have been observed for nitrogen mustard analogues. One significant pathway is oxidative dechloroethylation of the nitrogen mustard moiety. nih.gov This process involves the sequential removal of the chloroethyl groups, leading to the formation of less toxic metabolites like the "half mustard" and the corresponding 5-amine. nih.gov For certain dinitrobenzamide mustards, this oxidative dealkylation was found to be a major metabolic route, whereas nitroreduction was a minor pathway. nih.gov Another potential transformation involves the reduction of a nitro group (in analogues that contain one) followed by intramolecular alkylation, resulting in a weakly cytotoxic metabolite. nih.gov
This compound has been shown to directly impact gene and protein regulation within cancer cells. A notable finding is its ability to down-regulate the expression of the Human Epidermal Growth Factor Receptor 2 (HER-2) protein. nih.govkobe-u.ac.jp In studies using human breast cancer cell lines HBC-4 and ZR75-1, treatment with nitrogen-mustard-N-oxide led to a significant decrease in HER-2 protein levels on the cell surface. nih.govkobe-u.ac.jp This down-regulation was observed at concentrations that were sufficient to inhibit cell growth, suggesting that the anti-proliferative effects of the compound in these cells may be mediated, at least in part, through the modulation of the HER-2 pathway. nih.govkobe-u.ac.jp
Furthermore, exposure to nitrogen mustards, in general, induces significant cellular stress responses. This includes the induction of oxidative stress, characterized by lipid peroxidation and the formation of protein adducts. nih.govscispace.com This oxidative stress can activate key signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and Akt pathways. nih.gov Activation of these cascades can, in turn, influence the expression of genes involved in inflammation and apoptosis. nih.gov The DNA damage inflicted by the alkylating action of nitrogen mustards also triggers DNA damage response pathways, which can lead to cell cycle arrest and apoptosis, often involving the p53 tumor suppressor protein. wikipedia.org
In Vitro Model Systems for Mechanistic Research
The cytotoxic potential of nitrogen mustard N-oxides and their analogues is primarily evaluated using in vitro cell-based assays. These assays measure the ability of the compound to inhibit cell proliferation or induce cell death in various cancer cell lines. A standard method is the determination of the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cell population over a specific time period. tandfonline.com
A diverse range of human cancer cell lines has been employed in these preclinical assessments to understand the compound's spectrum of activity. For example, the cytotoxicity of nitrogen mustard analogues has been tested against breast cancer (MCF-7, MDA-MB-231, MDA-MB-468, HBC-4, ZR75-1), pancreatic cancer (MIA PaCa2), lung cancer (A549), liver cancer (SMMC-7721, HepG2), and cervical cancer (HeLa) cell lines. sci-hub.senih.govnih.govkobe-u.ac.jpacs.orgrsc.org The results from these assays allow for the comparison of cytotoxic potency between different analogues and established chemotherapeutic drugs. acs.orgrsc.org For instance, certain phenylboronic acid nitrogen mustards showed significantly greater cytotoxicity in the MDA-MB-468 triple-negative breast cancer cell line compared to conventional drugs like chlorambucil (B1668637) and melphalan. acs.org These assays are crucial for identifying promising lead compounds for further development. sci-hub.se
Table 1: In Vitro Cytotoxicity (IC50) of Nitrogen Mustard Analogues in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Platinum Complex 2 | MCF-7 | Breast | 12.6 ± 0.8 | rsc.org |
| Platinum Complex 2 | A549 | Lung | 18.2 ± 1.8 | rsc.org |
| Platinum Complex 2 | MIA PaCa2 | Pancreatic | 4.2 ± 1.0 | rsc.org |
| Chromone Hybrid | MCF-7 | Breast | 1.83 | nih.gov |
| Chromone Hybrid | MDA-MB-231 | Breast | 1.90 | nih.gov |
| Phenylboronic Acid Mustard 1 | MDA-MB-468 | Breast | ~20 (at 48h) | acs.org |
| Phenylboronic Acid Mustard 2 | MDA-MB-468 | Breast | ~10 (at 48h) | acs.org |
| Triazine Hybrid | Various | Mammalian Tumour | 0.62 - 139.78 | tandfonline.com |
Table 2: Effect of Nitrogen-Mustard-N-Oxide on HER-2 Expression and Cell Growth This table is interactive. You can sort and filter the data.
| Cell Line | Treatment (mg/ml) | HER-2 Expression (% of Control) | Cell Growth (% of Control) | Time (hours) | Reference |
|---|---|---|---|---|---|
| HBC-4 | 0.5 | 60% | 80% | 72 | nih.govkobe-u.ac.jp |
| HBC-4 | 1.0 | 51% | 70% | 72 | nih.govkobe-u.ac.jp |
| HBC-4 | 3.0 | 34% | 50% | 72 | nih.govkobe-u.ac.jp |
| ZR75-1 | 0.5 | 94% | 70% | 72 | nih.govkobe-u.ac.jp |
| ZR75-1 | 1.0 | 93% | 50% | 72 | nih.govkobe-u.ac.jp |
| ZR75-1 | 3.0 | 70% | 30% | 72 | nih.govkobe-u.ac.jp |
Biochemical Assays for DNA Alkylation and Cross-linking
The primary mechanism through which this compound exerts its biological effects is through the alkylation of DNA. This process involves the formation of covalent bonds with nucleotide bases, ultimately leading to the formation of DNA adducts and cross-links that disrupt essential cellular processes like replication and transcription. biointerfaceresearch.com The N-oxide functional group significantly modulates the reactivity of the nitrogen mustard moiety, rendering the compound more stable and less reactive until it undergoes metabolic reduction. This inherent stability allows for a degree of control over the activation of its DNA-alkylating properties.
The process of DNA alkylation by the active form of this compound begins with the intramolecular formation of a highly reactive aziridinium ion. wikipedia.org This electrophilic intermediate then readily attacks nucleophilic sites on the DNA molecule. The most frequent site of alkylation is the N7 position of guanine residues. nih.gov Following the initial alkylation event, the second chloroethyl arm can react with another base, resulting in the formation of interstrand cross-links (ICLs). These ICLs, which physically prevent the separation of the DNA double helix, are considered the most cytotoxic lesions induced by nitrogen mustards. biointerfaceresearch.comnih.gov
Several biochemical assays are employed to investigate and quantify the DNA alkylating and cross-linking capabilities of this compound and its metabolites. A common method involves incubating the compound with a 5'-radiolabeled DNA duplex of a known sequence. nih.gov Following the incubation period, the DNA is subjected to a chemical workup, typically with hot piperidine (B6355638), which induces strand cleavage at the sites of purine (B94841) alkylation. nih.gov The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized via phosphorimager analysis. nih.gov This technique allows for the precise identification of the nucleotide bases that have been alkylated.
Another valuable assay for assessing the genotoxic potential of this compound is the measurement of unscheduled DNA synthesis (UDS). UDS is a process of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is indicative of DNA excision repair. An increase in UDS in cells exposed to a compound suggests that the agent has caused DNA damage that is being actively repaired by the cell. Studies have demonstrated that nitromin (this compound) induces UDS, particularly under anaerobic conditions where it is more readily reduced to its active form. oup.com
Table 1: Biochemical Assays for Assessing DNA Damage by this compound
| Assay Type | Principle | Endpoint Measured | Key Findings for this compound |
| DNA Alkylation Assay | Incubation of the compound with 32P-labeled DNA followed by piperidine treatment to cleave the DNA at alkylated purines. Fragments are resolved by gel electrophoresis. | Specific nucleotide alkylation sites (e.g., N7 of guanine). nih.gov | The activated form shows a preference for alkylating guanine residues. nih.gov |
| DNA Interstrand Cross-linking (ICL) Analysis | Analysis of DNA mobility shifts on denaturing gels or using specialized techniques to quantify the covalent linkage of the two DNA strands. | Percentage of cross-linked DNA. nih.gov | ICLs are the critical cytotoxic lesions. biointerfaceresearch.comnih.gov |
| Unscheduled DNA Synthesis (UDS) | Measurement of radiolabeled thymidine (B127349) incorporation outside of the S-phase, indicating DNA repair activity. | Level of DNA repair synthesis. | Increased UDS is observed, especially under anaerobic conditions, indicating DNA damage and subsequent repair. oup.com |
Enzymatic Reaction Kinetics Analysis
This compound is a bioreductive prodrug, meaning it requires enzymatic reduction to be converted into its highly cytotoxic nitrogen mustard form. oup.com This activation process is a key determinant of its biological activity and is significantly influenced by the cellular microenvironment. The kinetics of this enzymatic reaction are crucial for understanding its mechanism of action.
The reduction of this compound occurs preferentially under anaerobic or hypoxic conditions, which are characteristic of the microenvironment within solid tumors. biointerfaceresearch.comoup.com This hypoxia-selective activation is a significant area of research, as it offers a potential mechanism for targeting tumor cells while sparing well-oxygenated normal tissues. The enzymatic reduction can be driven by either nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as electron donors. oup.com
Several enzymes have been identified as capable of catalyzing the reduction of nitrogen mustard N-oxides. In vitro studies using purified enzymes and microsomal fractions have demonstrated that cytochrome P450 reductase is a key enzyme in this process. oup.com Furthermore, other flavin-containing oxidoreductases, such as methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A), have been shown to enhance the bioreductive metabolism of related nitrogen mustard prodrugs, suggesting they may also play a role in the activation of this compound. nih.gov
The kinetics of the enzymatic reaction can be monitored by measuring the formation of the active nitrogen mustard over time. For instance, the generated nitrogen mustard can be trapped with a reagent like diethyldithiocarbamate, and the resulting adduct can be quantified using techniques such as gas-liquid chromatography (GLC). oup.com The rate of hydrolysis of the parent compound and its activated form can also be analyzed, often using nuclear magnetic resonance (NMR) spectroscopy to monitor the disappearance of the compound in solution over time, which provides insight into the stability and reactivity of the molecules. acs.org
Table 2: Key Enzymes and Kinetic Parameters in this compound Reduction
| Enzyme/System | Cofactor(s) | Optimal Condition | Kinetic Measurement Method | Relevance |
| Cytochrome P450 Reductase | NADPH, NADH | Anaerobic/Hypoxic | GLC analysis of trapped nitrogen mustard. oup.com | A primary enzyme responsible for the reductive activation. oup.com |
| Liver Microsomes | NADPH, NADH | Anaerobic/Hypoxic | GLC analysis of trapped nitrogen mustard. oup.com | Demonstrates metabolic activation capacity in a complex biological system. oup.com |
| Methionine synthase reductase (MTRR) | Not specified | Anoxic | Increased cytotoxicity assays. nih.gov | Potential contributor to bioreductive activation. nih.gov |
| Novel diflavin oxidoreductase 1 (NDOR1) | Not specified | Anoxic | Increased cytotoxicity assays. nih.gov | Potential contributor to bioreductive activation. nih.gov |
| Inducible nitric-oxide synthase (NOS2A) | Not specified | Anoxic | Increased cytotoxicity assays. nih.gov | Potential contributor to bioreductive activation. nih.gov |
In Vivo Model Systems for Pathophysiological Exploration
To understand the complex biological effects of this compound and its parent compounds in a whole-organism context, various in vivo model systems are employed. These models are essential for investigating the compound's impact on different tissues, its influence on physiological processes, and the resulting pathophysiology.
Tissue Injury Models
The vesicant (blistering) nature of nitrogen mustards necessitates the use of tissue injury models to study their damaging effects, particularly on the skin, lungs, and eyes. nih.govresearchgate.net These models allow for the detailed examination of the pathological changes that occur following exposure.
A widely used model involves the topical application of nitrogen mustard to the skin of SKH-1 hairless mice. nih.gov This model has been instrumental in demonstrating that exposure leads to significant DNA damage, oxidative stress, and the activation of signaling pathways that culminate in an inflammatory response and skin injury. nih.gov
For studying respiratory damage, which is a major cause of morbidity and mortality from mustard agent exposure, intratracheal instillation of nitrogen mustard in rodents (mice and rats) is a common approach. nih.govnih.govnih.gov These models have shown that pulmonary exposure causes acute lung injury characterized by progressive alveolar epithelial thickening, perivascular inflammation, and the development of interstitial fibroplasia and fibrosis. nih.gov Furthermore, precision-cut lung slices (PCLS) from mice have been used as an ex vivo model system that preserves the complex architecture of the lung, allowing for the study of early, cell-type-specific responses to nitrogen mustard exposure independent of circulating inflammatory cells. nih.gov
Ocular injury is another severe consequence of mustard exposure. To study this, an ex vivo model using porcine corneas has been developed. researchgate.netplos.org Application of mechlorethamine (B1211372) (a type of nitrogen mustard) gel to these corneas effectively replicates the key histopathological features of mustard-induced keratopathy, including epithelial thinning and separation from the stroma. plos.org
Table 3: Summary of In Vivo and Ex Vivo Tissue Injury Models for Nitrogen Mustard
| Model System | Tissue/Organ | Route of Exposure | Key Pathological Findings |
| SKH-1 Hairless Mice | Skin | Topical Application | DNA damage, oxidative stress, inflammation, microvesication. nih.gov |
| C57Bl/6J Mice | Lung | Intratracheal Instillation | Alveolar epithelial thickening, inflammation, fibrosis, accumulation of macrophages. nih.gov |
| Wistar Rats | Lung | Intratracheal Instillation | Necrotizing bronchiolitis, thickening of alveolar septa, inflammation. nih.gov |
| Murine Precision-Cut Lung Slices (PCLS) | Lung | Ex vivo incubation | Bronchial epithelial injury, DNA damage, oxidative stress, apoptosis. nih.gov |
| Ex vivo Porcine Corneas | Eye (Cornea) | Topical Gel Application | Epithelial thinning, epithelium-stroma separation, inflammation. researchgate.netplos.org |
Investigation of Inflammatory Responses and Immune Modulation
Exposure to nitrogen mustard triggers a potent inflammatory response that significantly contributes to the resulting tissue damage. nih.govnih.gov In vivo models are critical for dissecting the complex interplay between the initial chemical injury and the subsequent host immune response.
Studies using skin exposure models in mice have revealed that nitrogen mustard activates dermal macrophages, which in turn exacerbate local tissue damage through the production of mediators like inducible nitric oxide synthase (iNOS). nih.gov This highlights a crucial role for the innate immune system in the pathology of mustard-induced injury. nih.gov The inflammatory response is not just localized; activated macrophages can also traffic to the bone marrow, contributing to systemic toxicity. nih.gov
In the context of lung injury, rodent models show a marked influx of inflammatory cells, including neutrophils and macrophages, into the bronchoalveolar lavage fluid and lung tissue following nitrogen mustard exposure. nih.govnih.gov These inflammatory cells, particularly macrophages, are implicated in both the acute injury and the subsequent development of chronic pathologies like fibrosis. nih.gov The expression of pro-inflammatory proteins such as iNOS and cyclooxygenase-2 (COX-2) is significantly upregulated in alveolar macrophages and epithelial cells after exposure. nih.gov
Interestingly, while nitrogen mustard can provoke a damaging inflammatory cascade, it has also been noted for its ability to suppress hyperactive immune responses, a property that could have therapeutic applications. Moreover, research has identified the spleen as a reservoir for a specific subset of anti-inflammatory/pro-reparative M2 macrophages. physiology.org In splenectomized rats, nitrogen mustard-induced lung injury and fibrosis were more severe, suggesting that these spleen-derived macrophages play a protective role by migrating to the site of injury and modulating the inflammatory response. physiology.org
Analysis of Cellular Damage and Repair Processes in Specific Tissues
At the cellular level, this compound and its active metabolites induce a spectrum of damage that triggers complex cellular response and repair pathways. In vivo and ex vivo models are essential for analyzing these processes within the context of specific tissues.
In skin models, exposure to nitrogen mustard has been shown to cause DNA double-strand breaks (DSBs). nih.gov In response, skin keratinocytes activate DNA damage repair pathways, including non-homologous end joining (NHEJ) and homologous recombination repair (HRR). nih.gov Further studies using inhibitors have indicated that the HRR pathway is particularly critical for the repair of DNA damage induced by nitrogen mustard and for cell survival. nih.gov Besides DNA, proteins are also direct targets. For example, the tumor suppressor protein p53, a key regulator of the DNA damage response, can be directly alkylated and cross-linked by nitrogen mustard, which transiently suppresses its transcriptional activity and marks it for degradation. nih.gov
In the lung, analysis of tissue from exposed rats reveals necrotizing bronchiolitis and damage to the alveolar epithelium. nih.gov Studies using the PCLS model have provided a more granular view of cellular damage, demonstrating that nitrogen mustard induces DNA damage (indicated by γH2A.X phosphorylation) specifically in bronchial epithelial cells and triggers apoptosis (indicated by cleaved caspase-3) in airway smooth muscle cells. nih.gov
A common feature of cellular damage across different tissues is the induction of oxidative stress. nih.govmdpi.com Nitrogen mustard exposure leads to the generation of reactive oxygen species (ROS), which can cause lipid peroxidation and oxidation of proteins and DNA, further contributing to cellular dysfunction and injury in both the skin and lungs. nih.govnih.gov
Structure Activity Relationship Sar Studies for Nitrogen Mustard N Oxide Analogues
Correlation between Molecular Design and Reactivity Profiles
The reactivity of nitrogen mustard N-oxides is finely tuned by the electronic environment of the nitrogen atom. The conversion of the N-oxide to the active mustard form is a critical step that dictates the compound's efficacy and selectivity.
Influence of Electron Density on Aziridinium (B1262131) Ion Formation
The formation of the cytotoxic aziridinium ion is the rate-determining step for the DNA alkylating activity of nitrogen mustards. acs.org This process is highly dependent on the availability of the lone pair of electrons on the mustard nitrogen. gla.ac.uk
N-Oxide Deactivation: The N-oxide group significantly decreases the electron density on the nitrogen atom. This electronic pull makes the nitrogen lone pair less available for the intramolecular cyclization required to form the aziridinium ion, thus deactivating the mustard. gla.ac.uk
Reductive Activation: For the mustard to become active, the N-oxide must be reduced. This reduction restores the electron density on the nitrogen, facilitating the formation of the aziridinium ion. gla.ac.uk This activation is often achieved enzymatically under specific physiological conditions, such as hypoxia. dovepress.comfrontiersin.org Aromatic N-oxides are generally more stable and less easily reduced than aliphatic N-oxides due to resonance stabilization. nih.gov
Impact of Substituent Effects on Electrophilicity and Stability
Attaching aromatic rings to the mustard nitrogen was an early strategy to decrease the compound's reactivity and toxicity. nih.gov The electronic properties of substituents on these aromatic rings provide a powerful tool for modulating the mustard's activity.
Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (NO₂) are strongly electron-withdrawing (Hammett constant σ ≈ +0.78). nih.gov They decrease the electron density on the mustard nitrogen, suppressing aziridinium ion formation and rendering the compound inactive. gla.ac.uknih.gov
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (NH₂) or hydroxylamino (NHOH) groups (Hammett constants σ ≈ -0.66 and -0.34, respectively) increase electron density on the nitrogen. nih.gov This enhances the rate of aziridinium ion formation and activates the mustard. nih.gov
Electronic Switch for Selectivity: This principle is the foundation for hypoxia-activated prodrugs. A mustard is attached to an aromatic ring bearing a nitro group, keeping it inactive. In the low-oxygen environment of tumors, the nitro group is enzymatically reduced to an electron-donating hydroxylamino or amino group. This "electronic switch" activates the mustard selectively at the target site. nih.govnih.gov
| Substituent on Aromatic Ring | Electronic Effect | Impact on Aziridinium Ion Formation | Mustard Activity |
| Nitro (NO₂) | Electron-Withdrawing | Suppressed | Inactive Prodrug |
| Amino (NH₂) | Electron-Donating | Favored | Active Drug |
| Hydroxylamino (NHOH) | Electron-Donating | Favored | Active Drug |
Lipophilicity and Membrane Permeation in Structure-Activity Optimization
Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Membrane Permeation: Higher lipophilicity generally facilitates easier passage across cell membranes. biointerfaceresearch.com For instance, the high lipophilicity of the peptide-drug conjugate melflufen ensures its rapid diffusion across neoplastic cell membranes. biointerfaceresearch.com Similarly, the conversion of the water-soluble phosphate (B84403) prodrug PR-104 into the more lipophilic PR-104A is a key step for its systemic distribution and cellular uptake. frontiersin.orgfrontiersin.org
Prodrug Design: The N-oxide functionality, being highly polar, tends to decrease lipophilicity and membrane permeability, which can be advantageous in prodrug design to control distribution. nih.gov Conversely, conjugating mustards to lipophilic carriers like steroids has been used to improve solubility and target specific tissues. nih.govresearchgate.net Encapsulating prodrugs in nanosized liposomes also enhances stability and circulation time. biointerfaceresearch.com
| Compound/Form | Lipophilicity | Implication |
| Melflufen | High | Rapid diffusion across cell membranes. biointerfaceresearch.com |
| PR-104 (Phosphate ester) | Low (Water-soluble) | Systemic administration. frontiersin.orgfrontiersin.org |
| PR-104A (Active prodrug) | High (Lipophilic) | Cellular uptake and distribution. frontiersin.orgfrontiersin.org |
| Steroid Conjugates | Increased | Improved solubility and tissue targeting. nih.govresearchgate.net |
Amino Acid Sequence and Stereochemical Contributions in Peptide-Conjugated Mustards
Conjugating nitrogen mustards to peptides or amino acids is a strategy to exploit specific cellular uptake mechanisms and enzymatic activation pathways.
Targeted Uptake and Activation: The peptide portion can act as a carrier, targeting cells with high peptidase activity. Inside the cell, enzymes cleave the peptide, releasing the active mustard moiety. biointerfaceresearch.com Melphalan, an L-phenylalanine conjugate of nitrogen mustard, is a classic example.
Sequence and Stereochemistry: The specific amino acid sequence and stereochemistry of the peptide carrier are critical. They influence the efficiency of transport into the cell and the rate of enzymatic cleavage, thereby modulating the activity of the released mustard. For example, melflufen (melphalan flufenamide) is a dipeptide conjugate designed for enhanced peptidase-driven activation. biointerfaceresearch.com Studies with 1,3,5-triazine (B166579) nitrogen mustards linked to various dipeptide residues have shown that the nature of the amino acids (e.g., Ser(Bn)-Ala vs. Trp-Ala) significantly affects biological activity. mdpi.com Similarly, conjugating mustards to peptide nucleic acids (PNAs) has been shown to be a robust strategy for gene regulation, where the PNA sequence directs the alkylating agent to a specific DNA sequence. nih.gov
Design Principles for Hypoxia-Selective Activation
Solid tumors often contain regions of low oxygen concentration (hypoxia), a feature that can be exploited for targeted drug activation. biointerfaceresearch.comnih.gov Nitrogen mustard N-oxides are a major class of hypoxia-activated prodrugs (HAPs). dovepress.combiointerfaceresearch.com
The core design principle involves masking the mustard's reactivity with an oxygen-sensitive "trigger" group.
The Trigger: Aromatic N-oxides or nitroaromatic groups serve as common triggers. biointerfaceresearch.comfrontiersin.org These groups are electron-withdrawing, deactivating the attached nitrogen mustard. nih.gov
The Activation: In hypoxic environments, one- or two-electron reductase enzymes (like NADPH:cytochrome P450 oxidoreductase) reduce the trigger group. nih.govfrontiersin.org
For nitroaromatics , the nitro group is reduced to an electron-donating hydroxylamine (B1172632) or amine, which activates the mustard's alkylating ability. nih.govnih.gov This is the mechanism for prodrugs like PR-104. frontiersin.org
For aromatic N-oxides , such as tirapazamine (B611382) analogues, reduction of the N-oxide changes the electronic distribution of the molecule, which can "switch on" the reactivity of an appended mustard group. acs.orgnih.gov
Oxygen Inhibition: In normal, well-oxygenated (normoxic) tissues, molecular oxygen can re-oxidize the initially formed radical anion of the prodrug, preventing its full reduction and activation. nih.govbiointerfaceresearch.com This cycle spares normal tissues from the cytotoxic effects of the active drug.
| Prodrug Class | Trigger Group | Activation Mechanism | Example |
| Nitroaromatic Mustards | Nitro group (e.g., dinitrobenzamide) | Reduction of nitro to hydroxylamine/amine. nih.govfrontiersin.org | PR-104 nih.govfrontiersin.org |
| Aromatic N-Oxide Mustards | Benzotriazine dioxide | Reduction of N-oxide. acs.orgnih.gov | Tirapazamine analogues acs.orgnih.gov |
| Aliphatic N-Oxides | Aliphatic N-oxide | Reduction mediated by CYPs. acs.org | AQ4N (banoxantrone) acs.org |
Methodological Advancements in Nitrogen Mustard N Oxide Research
Analytical Techniques for Compound Characterization and Metabolite Identification
The precise characterization of nitrogen mustard N-oxides and the identification of their metabolites are crucial for understanding their mechanism of action. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), have been instrumental in this regard.
Nuclear Magnetic Resonance Spectroscopy in Hydrolysis Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the hydrolysis kinetics of nitrogen mustard N-oxides. By monitoring the changes in the NMR spectrum over time, researchers can track the disappearance of the parent compound and the appearance of hydrolysis products. acs.org This allows for the determination of reaction rates and half-lives under various conditions.
For instance, ¹H NMR has been used to monitor the hydrolysis of nitrogen mustard derivatives in a mixed organic/aqueous solvent system (CD₃CN/D₂O). acs.org This solvent system helps to slow down the formation of the reactive aziridinium (B1262131) ion and subsequent hydrolysis to rates that are easily measurable by NMR. acs.org Studies have shown that the disappearance of the nitrogen mustard compounds follows first-order kinetics. acs.org The N-oxide functional group can act as a protecting group, and its removal can significantly increase the reactivity of the mustard unit.
Interactive Table: Hydrolysis Half-lives of Nitrogen Mustard Derivatives
Below is an interactive table summarizing the hydrolysis half-lives of different nitrogen mustard derivatives determined by NMR and HPLC analysis in different solvent systems.
| Compound | Method | Solvent System | Temperature (°C) | Half-life |
| Mesyl Mustard Analogue 17a | HPLC | 25 mM Sodium Phosphate (B84403) (pH 7), 2.5% DMF | 50 | 12 ± 0.5 h |
| Mesyl Mustard Analogue 18a | HPLC | 25 mM Sodium Phosphate (pH 7), 2.5% DMF | 50 | 96 ± 21 h |
| Mesylate Mustard Analogue of Tirapazamine (B611382) 18a | ¹H NMR | 50:50 CD₃CN/D₂O | 50 | Slower than 17a |
Data sourced from a study on hypoxia-selective DNA-alkylating agents. acs.org
High-Performance Liquid Chromatography-Mass Spectrometry for Adduct Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable technique for the analysis of DNA adducts formed by nitrogen mustards and their N-oxides. This highly sensitive and selective method allows for the separation, detection, and quantification of various adducts, even at very low concentrations in complex biological matrices like cell extracts and urine. zldm.ruresearchgate.netacs.org
UPLC/MS³ (ultraperformance liquid chromatography ion trap multistage scanning mass spectrometry) has been employed to characterize and measure deoxyguanosine (dG) adducts formed by the reaction of nitrogen mustards with DNA. nih.gov This includes not only the primary N7-guanine adducts but also ring-opened formamidopyrimidine (FapyG) adducts. nih.gov The development of stable isotope-labeled internal standards allows for accurate quantification of these adducts. nih.gov
Researchers have successfully used HPLC-MS to identify and quantify various metabolites of nitrogen mustards in urine, which serves as a biomarker for exposure. zldm.ru The method involves the separation of polar biomarkers like N-triethanolamine (TEA), N-ethyl diethanolamine (B148213) (EDEA), and N-methyldiethanolamine (MDEA) using reversed-phase chromatography, followed by detection with high-resolution tandem mass spectrometry. zldm.ru The collision-induced dissociation spectra of the protonated molecular ions provide distinct product ions that enable unambiguous identification of the N-oxides. researchgate.net
Interactive Table: Detected Nitrogen Mustard Adducts and Metabolites
This table provides a summary of various adducts and metabolites of nitrogen mustards that have been identified using HPLC-MS.
| Analyte | Matrix | Analytical Method | Key Findings |
| NM-G, G-NM-G, NM-FapyG, FapyG-NM-G | Calf Thymus DNA, MDA-MB-231 cells | UPLC/MS³ | NM-G was the major adduct, followed by G-NM-G and NM-FapyG. nih.gov |
| TEA, EDEA, MDEA | Urine | HPLC-HRMS | Simultaneous extraction and determination of polar biomarkers. zldm.ru |
| Half nitrogen mustards (CEAAE) | Plasma | GC-MS/MS | A new and unambiguous biomarker of NM exposure. nih.gov |
| Cysteine-proline-phenylalanine (CPF) adducts | Serum, Plasma | LC-MS/MS | Quantifies both sulfur and nitrogen mustard exposure biomarkers. cdc.gov |
Biophysical and Structural Biology Approaches
Biophysical and structural biology techniques provide atomic-level insights into the interactions between nitrogen mustard N-oxides and their biological targets, primarily DNA. These methods are crucial for understanding the structural basis of their biological activity.
Crystallographic Analysis of DNA Polymerase-Adduct Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structures of DNA polymerases in complex with DNA containing nitrogen mustard-induced adducts. nih.govresearchgate.netresearchgate.net These studies have provided critical insights into how these bulky lesions are bypassed by translesion synthesis (TLS) DNA polymerases, a process that can lead to mutations. nih.gov
A crystal structure of human DNA polymerase η (polη) in complex with a templating nitrogen half-mustard-N7-dG (NHMG) adduct and an incoming dCTP revealed that the adduct forms a Watson-Crick base pair with dCTP, albeit with a significant propeller twist. nih.govresearchgate.net The nitrogen half-mustard moiety is accommodated in a cleft created by the Arg61-Trp64 loop of the polymerase, suggesting a role for this loop in bypassing bulky adducts. nih.govresearchgate.net These structural studies provide the first glimpse into the translesion synthesis of the major DNA adducts formed by nitrogen mustard drugs. nih.gov
Interactive Table: Crystallographic Data for DNA Polymerase-Adduct Complexes
| Complex | PDB ID | Resolution (Å) | Key Structural Features |
| polη-NHMG:dCTP* | Not specified in snippets | Not specified in snippets | Watson-Crick pairing with large propeller twist; adduct in Arg61-Trp64 loop cleft. nih.govresearchgate.net |
| polη-cisplatin-GpG | Not specified in snippets | Not specified in snippets | Provides a comparison for understanding the bypass of different types of adducts. portlandpress.com |
| polη-(DACH)Pt-GpG | Not specified in snippets | Not specified in snippets | Flexibility of the Val59-Trp64 loop accommodates the bulky oxaliplatin (B1677828) adduct. portlandpress.com |
Molecular Modeling and Computational Chemistry for Predictive Analysis
Molecular modeling and computational chemistry complement experimental techniques by providing predictive analyses of the structure, reactivity, and interactions of nitrogen mustard N-oxides. nih.govresearchgate.netresearchgate.net These methods can be used to study the thermodynamics and kinetics of DNA alkylation, predict the stability of adducts, and understand the factors that influence reactivity. researchgate.net
Molecular dynamics simulations have been used to validate the structure of nitrogen mustard-induced DNA interstrand crosslinks (ICLs). nih.govresearchgate.net These simulations have shown that ICLs can induce a significant bend in the DNA duplex. researchgate.net Computational studies have also been employed to investigate the differences in reactivity between aliphatic and aromatic nitrogen mustards, attributing the variations to factors like the delocalization of the lone pair on the amine nitrogen and solvation energies. researchgate.net Furthermore, in silico tools are increasingly used to predict the toxicity of nitrogen mustards, identifying key toxicophores and assessing exposure risks through various routes. nih.gov
Kinetic Studies of Chemical Reactions in Biological Mimic Systems
To understand the behavior of nitrogen mustard N-oxides in a biological context, kinetic studies are often performed in systems that mimic the cellular environment. These studies can involve monitoring reactions with key biological nucleophiles, such as glutathione (B108866) (GSH), or studying reaction rates under conditions that simulate physiological pH and temperature. mdpi.commdpi.comresearchgate.net
Kinetic studies have shown that the reaction of nitrogen mustards with nucleophiles like 4-chloroaniline (B138754) follows second-order kinetics. researchgate.net The presence of cellular thiols like glutathione can significantly impact the reactivity of nitrogen mustards, leading to the formation of GSH S-conjugates. mdpi.com This conjugation is a critical detoxification pathway. mdpi.com The reaction kinetics of nitrogen mustards with sodium ethoxide, a model decontaminating agent, have also been studied, revealing that the reactions proceed via nucleophilic substitution. mdpi.comresearchgate.net The addition of catalysts like diethylenetriamine (B155796) (DETA) can significantly accelerate these reactions. mdpi.comresearchgate.net
Interactive Table: Kinetic Data for Nitrogen Mustard Reactions
| Reactant | Nucleophile/Catalyst | Conditions | Kinetic Order | Key Findings |
| Nitrogen Mustard | 4-chloroaniline | pH 7.4, 37°C | Second-order | Rate = k₂[N-mustard][Nu], k₂ = 0.0415 L/(mol·min). researchgate.net |
| Nitrogen Mustard HN-3 | Sodium Ethoxide | 25°C | Not specified | Half-life of 30.14 hours. mdpi.com |
| bis(2-chloroethyl)amine (B1207034) | Sodium Ethoxide | 25°C | Not specified | Half-life of 22.73 hours. mdpi.com |
| Sulfur Mustard | Sodium Ethoxide + DETA | 25°C | Not specified | Reaction was over 120 times faster with DETA. mdpi.com |
Mechanisms of Acquired Resistance and Strategies for Overcoming Them in Nitrogen Mustard N Oxide Research
Cellular Defense Mechanisms Against Nitrogen Mustard N-Oxide Toxicity
Drug Inactivation Pathways
Nitrogen mustard N-oxides can be considered prodrugs, where the N-oxide moiety renders the molecule less reactive than its corresponding tertiary amine parent mustard. The primary activation pathway for these compounds, particularly in the context of hypoxia-activated therapies, is the enzymatic reduction of the N-oxide group. nih.gov This bioreduction, often occurring in the low-oxygen environment of solid tumors, converts the N-oxide to the more reactive tertiary amine, which can then form the cytotoxic aziridinium (B1262131) ion. researchgate.net
Conversely, this process implies that the N-oxide form itself is a state of relative inactivation. Cellular resistance can, therefore, be associated with a decreased capacity for this reductive activation. For instance, low levels of specific reductase enzymes, such as cytochrome P450 oxidoreductases, in the tumor microenvironment can lead to inefficient conversion of the N-oxide to its active form, thereby conferring resistance. nih.gov
Furthermore, once the active nitrogen mustard is formed, it is subject to other inactivation pathways common to this class of drugs. A major route of metabolism is the sequential oxidative dechloroethylation of the nitrogen mustard group. This process leads to the formation of a less toxic "half mustard" and subsequently a non-toxic 5-amine, effectively detoxifying the agent before it can cause significant DNA damage. nih.gov Enhanced activity of enzymes responsible for this degradation pathway can therefore contribute to acquired resistance.
Modulation of Cellular Uptake Systems
The entry of this compound into a cell is a critical prerequisite for its cytotoxic activity. While specific transporters for this compound have not been fully characterized, the uptake mechanisms for nitrogen mustards, in general, are known to be complex and can be a point of resistance. Due to the addition of the polar N-oxide group, these compounds are generally more water-soluble than their parent nitrogen mustards, which may decrease their ability to passively diffuse across the lipid bilayer of the cell membrane.
Resistance can arise from alterations in cellular transport systems. For some nitrogen mustards, like melphalan, uptake is mediated by amino acid transporters that mistake the drug for a natural substrate like phenylalanine. aston.ac.uk Tumor cells can develop resistance by downregulating the expression of such transporters, thereby limiting the intracellular concentration of the drug. It is plausible that similar mechanisms could affect the uptake of N-oxide derivatives that are conjugated to carrier molecules recognized by specific transporters. Studies on nitrogen mustard-resistant cell lines have shown that resistance can be linked to impaired drug transport, independent of other factors. nih.gov Therefore, modulation of the expression or function of membrane transporters represents a significant cellular defense mechanism.
Enhanced DNA Repair Pathways
The ultimate cytotoxic lesion induced by activated this compound is the formation of DNA adducts, particularly interstrand cross-links (ICLs). mdpi.com These ICLs physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis. wikipedia.orgnih.gov Consequently, the efficiency of the cell's DNA repair machinery is a critical determinant of its sensitivity to these agents.
Enhanced DNA repair capacity is a well-established mechanism of resistance to nitrogen mustards. wikipedia.org Several sophisticated DNA repair pathways can be upregulated in resistant cells to remove the mustard-induced lesions:
Homologous Recombination (HR): This is a high-fidelity repair pathway for double-strand breaks (DSBs) that can arise from the processing of ICLs. Studies have shown that HR is a key pathway in the repair of nitrogen mustard-induced DNA damage, and its inhibition can significantly sensitize cells to the drug. nih.gov
Non-Homologous End Joining (NHEJ): Another pathway for repairing DSBs, increased NHEJ activity has also been implicated in nitrogen mustard resistance, particularly in certain types of leukemia. wikipedia.org
Nucleotide Excision Repair (NER): This pathway is responsible for removing a wide range of bulky, helix-distorting DNA lesions, including adducts formed by nitrogen mustards. nih.gov
Base Excision Repair (BER): While primarily involved in repairing smaller base lesions, the BER pathway has also been shown to play a role in the response to nitrogen mustard-induced damage.
Upregulation of one or more of these pathways allows cancer cells to efficiently remove the DNA cross-links, thus mitigating the cytotoxic effect and promoting survival. wikipedia.org
Table 1: Key DNA Repair Pathways in Nitrogen Mustard Resistance
| DNA Repair Pathway | Function in Resistance | Reference |
| Homologous Recombination (HR) | Repairs interstrand cross-links and double-strand breaks with high fidelity. | nih.gov |
| Non-Homologous End Joining (NHEJ) | Repairs double-strand breaks; increased activity contributes to resistance. | wikipedia.org |
| Nucleotide Excision Repair (NER) | Removes bulky DNA adducts formed by the nitrogen mustard. | nih.gov |
| Base Excision Repair (BER) | Repairs specific DNA base damages induced by the alkylating agent. |
Activation of Cell Survival Pathways
In response to the cellular stress and DNA damage inflicted by this compound, cancer cells can activate pro-survival signaling pathways to evade apoptosis. A central player in the DNA damage response is the tumor suppressor protein p53. mdpi.com Upon sensing DNA damage, p53 can trigger cell cycle arrest to allow for repair or, if the damage is too severe, initiate apoptosis. However, mutations or inactivation of the p53 pathway, which are common in cancer, can uncouple DNA damage from the apoptotic response, allowing cells with damaged DNA to survive and proliferate.
Beyond p53, other survival pathways can be activated. Nitrogen mustards are known to induce oxidative and nitrosative stress, which can trigger inflammatory responses. For instance, nitrogen mustard exposure can activate the NLRP3 inflammasome, a component of the innate immune system that can have pro-survival effects in certain contexts. Furthermore, the activation of stress-response kinases and transcription factors can lead to the upregulation of anti-apoptotic proteins, further tilting the balance away from cell death and towards survival and resistance.
Molecular Strategies to Circumvent Resistance
Design of Novel Analogues with Altered Reactivity Profiles
A primary strategy to overcome resistance is the rational design of novel this compound analogues with tailored reactivity profiles. The N-oxide moiety is particularly amenable to creating prodrugs that are activated under specific conditions, most notably tumor hypoxia. nih.gov
This "hypoxia-activated prodrug" (HAP) approach leverages the fact that the N-oxide group is electron-withdrawing, which deactivates the nitrogen mustard, making it less reactive and less toxic in well-oxygenated normal tissues. nih.gov In the hypoxic microenvironment of a solid tumor, cellular reductases reduce the N-oxide to the corresponding tertiary amine. This conversion increases the electron density on the mustard nitrogen, dramatically increasing its nucleophilicity and activating its DNA alkylating capability.
Research has focused on grafting this compound units onto bioreductive scaffolds, such as that of tirapazamine (B611382), a well-known hypoxia-activated drug. nih.gov Studies on these novel analogues have demonstrated that the removal of the N-oxide group under hypoxic conditions can lead to a substantial increase in the reactivity and DNA-alkylating efficiency of the mustard unit. For example, the mono-N-oxide metabolite of a tirapazamine-mustard analogue was found to be significantly more reactive than its parent di-N-oxide form. This selective activation within the tumor helps to overcome resistance mechanisms present in normoxic tissues and increases the therapeutic index.
Table 2: Reactivity of Tirapazamine-Mustard Analogues
| Compound | N-Oxide Status | Hydrolysis Half-life (days) | Relative Reactivity | Reference |
| Mesylate Mustard Analogue 18a | Di-N-oxide | 15.4 ± 0.6 | 1x (Baseline) | |
| Mesylate Mustard Analogue 17a | Mono-N-oxide | 2.7 ± 0.4 | ~5.7x faster | |
| Tosylate Mustard Analogue 18b | Di-N-oxide | 15.4 ± 0.6 | 1x (Baseline) | |
| Tosylate Mustard Analogue 17b | Mono-N-oxide | 5.5 ± 0.6 | ~2.8x faster |
By altering the electronic properties of the carrier molecule and the nature of the mustard itself, researchers can fine-tune the reactivity and selectivity of these agents, providing a powerful molecular strategy to circumvent cellular defense mechanisms and improve therapeutic outcomes.
Combination Strategies with Targeted Agents or Modulators of Resistance Pathways
The emergence of acquired resistance to this compound, also known as Nitromin, necessitates innovative therapeutic approaches. The primary mechanism of action for this compound involves its reduction to the active nitrogen mustard specifically in the low-oxygen (hypoxic) conditions characteristic of many solid tumors. This active form then exerts its cytotoxic effects by alkylating DNA. Resistance can therefore arise from various alterations, including decreased drug activation, enhanced DNA repair, and changes in cellular signaling pathways that promote survival.
Combination therapy, a cornerstone of modern oncology, offers a promising avenue to overcome these resistance mechanisms. By pairing this compound with targeted agents or modulators of specific resistance pathways, it is possible to create synergistic effects that enhance tumor cell killing and restore sensitivity to the primary drug.
Enhancing Hypoxic Activation
A key strategy to combat resistance related to insufficient drug activation is to combine this compound with agents that either increase the level of hypoxia within the tumor or boost the activity of the enzymes responsible for its reduction.
Hypoxia-Inducing Agents: Certain drugs can modulate tumor vasculature and oxygen consumption, thereby intensifying the hypoxic state. This, in turn, can lead to a more robust activation of this compound. While specific studies on combining Nitromin with such agents are limited, the principle is a well-explored area in the field of hypoxia-activated prodrugs.
Upregulators of Reductive Enzymes: The activation of this compound is catalyzed by intracellular reductases. Combination with agents that increase the expression or activity of these enzymes could potentially enhance the conversion of the prodrug to its active form, thereby overcoming resistance due to decreased activation.
Targeting DNA Repair Pathways
Once activated, this compound functions as a DNA alkylating agent, inducing DNA damage that leads to cell death. A major mechanism of acquired resistance to such agents is the upregulation of DNA repair pathways, which can efficiently remove the drug-induced DNA lesions.
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that have shown significant promise in combination with DNA-damaging agents. PARP enzymes play a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, these breaks can escalate to more lethal double-strand breaks, particularly in cancer cells that are already deficient in other repair pathways. The combination of a PARP inhibitor with this compound could theoretically lead to a synthetic lethal interaction in resistant cells that have become reliant on PARP-mediated repair.
Inhibitors of Other DNA Repair Proteins: Research is ongoing into inhibitors of other key DNA repair proteins, such as those involved in nucleotide excision repair (NER) and homologous recombination (HR), which are also implicated in the repair of damage caused by alkylating agents. Combining this compound with inhibitors of these pathways could prevent the repair of DNA adducts and restore sensitivity.
The table below summarizes hypothetical combination strategies based on targeting DNA repair, along with the targeted pathway and the expected synergistic effect.
| Targeted Agent Class | Resistance Pathway Targeted | Potential Synergistic Effect with this compound |
| PARP Inhibitors | Single-Strand Break Repair | Increased accumulation of lethal double-strand DNA breaks |
| NER Inhibitors | Nucleotide Excision Repair | Prevention of the removal of bulky DNA adducts |
| HR Inhibitors | Homologous Recombination | Impaired repair of double-strand breaks in HR-proficient resistant tumors |
Modulation of Pro-Survival Signaling Pathways
Cancer cells can also develop resistance by activating pro-survival signaling pathways that allow them to tolerate drug-induced damage. Targeting these pathways with specific inhibitors can re-sensitize resistant cells to the effects of this compound.
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers and has been linked to resistance to various chemotherapies. Inhibitors of this pathway could potentially lower the threshold for apoptosis induced by this compound in resistant cells.
Targeting Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to DNA-damaging agents. Combining this compound with BH3 mimetics, which are small molecules that inhibit these anti-apoptotic proteins, could restore the ability of cancer cells to undergo programmed cell death in response to treatment.
Below is a table outlining potential combination strategies that involve the modulation of pro-survival signaling pathways.
| Targeted Agent Class | Resistance Pathway Targeted | Potential Synergistic Effect with this compound |
| PI3K/AKT/mTOR Inhibitors | Pro-survival Signaling | Reduced cell survival and proliferation, lowering the apoptotic threshold |
| BH3 Mimetics | Apoptosis Evasion | Restoration of the intrinsic apoptotic pathway |
While the theoretical basis for these combination strategies is strong, it is crucial to note that detailed preclinical and clinical data specifically for this compound in combination with these targeted agents to overcome acquired resistance are not extensively available in the public domain. Further research is needed to validate these promising approaches and to identify the most effective combinations and patient populations that would benefit from them.
Future Perspectives and Emerging Avenues in Nitrogen Mustard N Oxide Chemical Biology
Innovative Prodrug Design Principles for Enhanced Target Selectivity
The central principle behind nitrogen mustard N-oxide prodrugs is their selective activation under hypoxic conditions. acs.org Future research is focused on refining this selectivity through several innovative design principles.
One key strategy involves the development of hypoxia-activated prodrugs (HAPs) that are activated by specific one- and two-electron reductases overexpressed in tumors. biointerfaceresearch.com The N-oxide moiety can be tailored to be a substrate for these enzymes, ensuring that the release of the active nitrogen mustard occurs preferentially within the tumor microenvironment. acs.org This approach aims to create a steeper differential in activation between tumor and normal tissues, thereby enhancing the therapeutic window.
Another promising avenue is the design of self-immolative nitrogen mustard prodrugs . nih.gov In this design, the site of enzymatic hydrolysis is separated from the active drug by a spacer. Following enzymatic activation, a cascade of reactions leads to the release of the cytotoxic agent. nih.gov This allows for greater flexibility in modifying the linking group and lipophilicity of the prodrug without impacting the activation kinetics, potentially leading to improved pharmacokinetic properties. nih.gov
Furthermore, researchers are exploring the conjugation of nitrogen mustard N-oxides to molecules that target tumor-specific antigens or receptors. This strategy, known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT) , involves delivering an enzyme to the tumor that can specifically activate the this compound prodrug. biointerfaceresearch.commdpi.com This dual-targeting approach ensures that the activation of the cytotoxic agent is highly localized to the cancer cells, further minimizing off-target effects. mdpi.com
Exploration of Novel Biological Targets Beyond DNA Alkylation
While DNA remains the primary target of activated nitrogen mustards, causing interstrand cross-links that trigger apoptosis, future research is expanding to identify other potential biological targets. acs.orgwikipedia.org The high reactivity of the aziridinium (B1262131) ion generated from the reduction of the N-oxide means it can potentially alkylate other nucleophilic biomolecules, including proteins and RNA. wikipedia.orgnih.gov
Research into the broader biological effects of nitrogen mustard N-oxides may also reveal opportunities for combination therapies. For example, if a this compound is found to inhibit a specific DNA repair protein, it could be used to sensitize tumors to other DNA-damaging agents or radiation therapy.
Integration with Advanced Drug Delivery Platforms
To overcome challenges related to solubility, stability, and targeted delivery, nitrogen mustard N-oxides are being integrated with advanced drug delivery systems. acs.orgnih.gov These platforms can protect the prodrug from premature activation in the bloodstream and enhance its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.gov
Liposomes and polymeric nanoparticles are being investigated as carriers for nitrogen mustard N-oxides. biointerfaceresearch.comnih.gov These nanocarriers can be engineered to release their payload in response to specific stimuli within the tumor microenvironment, such as low pH or the presence of certain enzymes. mdpi.com For example, a redox-responsive polymeric vector has been developed to deliver chlorambucil (B1668637), a nitrogen mustard, demonstrating the potential of this approach. acs.org
Moreover, these delivery systems can be decorated with targeting ligands, such as antibodies or peptides, to further enhance their specificity for cancer cells. nih.gov This multi-pronged approach, combining the hypoxia-activated nature of the N-oxide with targeted delivery, holds significant potential for improving the therapeutic efficacy and reducing the systemic toxicity of nitrogen mustard-based therapies. frontiersin.org
Biomarker Discovery for Predictive Preclinical Response Assessment
A critical aspect of advancing this compound therapy is the identification of predictive biomarkers to select patients most likely to respond to treatment. The expression levels of the specific reductases responsible for activating the N-oxide prodrug are a key area of investigation. biointerfaceresearch.com Tumors with high levels of these enzymes would be expected to be more sensitive to treatment.
Imaging techniques are also being explored as non-invasive biomarkers of tumor hypoxia. Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) techniques, such as Blood Oxygenation Level-Dependent (BOLD) and Tissue Oxygenation Level-Dependent (TOLD) MRI, can be used to assess the extent of hypoxia in a tumor before and during treatment. biointerfaceresearch.comresearchgate.net This information could be used to stratify patients and monitor treatment response.
Furthermore, analyzing the genetic and molecular profiles of tumors may reveal other biomarkers of sensitivity or resistance. For example, deficiencies in DNA repair pathways, such as those involving the BRCA1/2 proteins, could render tumors more susceptible to the DNA-damaging effects of activated nitrogen mustards. biointerfaceresearch.com Conversely, high levels of DNA repair enzymes like O6-alkylguanine DNA alkyltransferase (MGMT) could confer resistance. csic.es
Computational and Artificial Intelligence Approaches in Design and Mechanism Prediction
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of nitrogen mustard N-oxides with their cytotoxic activity and selectivity. These models can help identify the key structural features that govern their biological effects.
Computational methods can also be used to predict the metabolic fate of these prodrugs and to model their interactions with their biological targets. This information can provide valuable insights into their mechanism of action and help guide the design of next-generation compounds.
Q & A
Q. What are the optimal synthetic routes for Nitrogen Mustard N-Oxide, and how do structural variations impact its reactivity?
this compound (CAS 126-85-2) is typically synthesized via direct oxidation of nitrogen mustard precursors. Key strategies include:
- Direct nitrogen oxidation : Reacting nitrogen mustard with oxidizing agents like hydrogen peroxide.
- Cyclic skeleton synthesis : Building fused nitrogen-rich aromatic N-oxide frameworks for enhanced stability and density, though this method is more challenging .
- Analytical validation: Use ¹H-NMR and ¹³C-NMR to confirm N-oxide formation by identifying characteristic shifts (e.g., methyl groups at ~63-68 ppm in N-oxide standards) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard classification : Classified as a toxic compound under Cal/OSHA and DOT HAZMAT standards due to alkylating properties. Use fume hoods, PPE (gloves, goggles), and secondary containment .
- Waste disposal : Follow EPA guidelines for alkylating agents, as improper disposal risks environmental contamination .
Q. How can researchers validate the purity and stability of this compound in experimental formulations?
- Chromatographic methods : Employ HPLC or GC with UV/ECD detection to assess degradation products (e.g., reduction to nitrogen mustard under anaerobic conditions) .
- Stability testing : Monitor pH and temperature sensitivity, as acidic conditions may accelerate hydrolysis .
Advanced Research Questions
Q. What experimental models best elucidate the metabolic activation pathways of this compound?
- In vitro microsomal assays : Use liver microsomes (rat or human) to study cytochrome P450 reductase-mediated reduction to nitrogen mustard. Prioritize anaerobic conditions for maximal activation, as oxygen inhibits reduction efficiency .
- Cell-based models : Measure unscheduled DNA synthesis (UDS) in hepatocytes or carcinoma cells (e.g., Walker 256) to quantify genotoxicity post-activation .
Q. How do oxygen tension and enzymatic variability influence contradictory cytotoxicity data in preclinical studies?
- Oxygen dependency : Anaerobic environments enhance reductive activation, while aerobic conditions suppress it, leading to inconsistent cytotoxicity profiles across cell lines .
- Inter-species differences : Rat hepatocytes may exhibit higher hydroxylation rates via CYP450 isoforms compared to human models, necessitating cross-validation .
Q. What strategies resolve discrepancies in tumor response data during perfusion experiments with this compound?
- Co-administration of ALD-splitting enzymes : Include phosphodiesterase (PDE) in perfusion solutions to hydrolyze inactive metabolites (e.g., CPOH) and enhance therapeutic efficacy .
- Dose optimization : Account for variable hydroxylation rates in tumor microenvironments by titrating drug concentrations against CYP450 expression levels .
Q. How can structural modifications improve the therapeutic index of this compound derivatives?
- Hybrid compound design : Conjugate with substrates like DOPA (e.g., Melphalan) to target tumor-specific uptake mechanisms .
- N-Oxide functionalization : Introduce electron-withdrawing groups to stabilize the N-oxide moiety and reduce off-target alkylation .
Methodological Resources
- Chemical databases : Reference NIST Chemistry WebBook for spectral data and CAS registry details (126-85-2 for base compound; 302-70-5 for hydrochloride salt) .
- Toxicology assays : Utilize EPA-compliant protocols for carcinogenicity testing, particularly for interspecies comparisons (e.g., rodent vs. human models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
